2,3-Dichloro-5,6-difluorobenzenethiophenol
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Overview
Description
2,3-Dichloro-5,6-difluorobenzenethiophenol is an organosulfur compound with a unique structure that includes both chlorine and fluorine atoms attached to a benzene ring, along with a thiophenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-difluorobenzenethiophenol typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a thiophenol group. One common method involves the chlorination and fluorination of a benzene derivative, followed by thiolation using thiophenol under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by thiolation. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,6-difluorobenzenethiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove halogen atoms or to modify the thiophenol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace halogen atoms.
Major Products
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Dehalogenated derivatives, modified thiophenol compounds.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2,3-Dichloro-5,6-difluorobenzenethiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,6-difluorobenzenethiophenol involves its interaction with molecular targets through its thiophenol group and halogen atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties and used in dehydrogenation reactions.
2,3-Dichloro-5,6-dicyanobenzoquinone: Utilized in oxidative couplings and cyclization reactions.
Uniqueness
2,3-Dichloro-5,6-difluorobenzenethiophenol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a thiophenol group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Properties
Molecular Formula |
C6H2Cl2F2S |
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Molecular Weight |
215.05 g/mol |
IUPAC Name |
2,3-dichloro-5,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H2Cl2F2S/c7-2-1-3(9)5(10)6(11)4(2)8/h1,11H |
InChI Key |
UMVLMLBUGSLIGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)S)F)F |
Origin of Product |
United States |
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